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Ofornine

Cat. No.: B1619044
CAS No.: 87784-12-1
M. Wt: 281.35 g/mol
InChI Key: YMODINPJYNHPTM-UHFFFAOYSA-N
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Description

Historical Trajectory of Ofornine Research and Development

Early investigations into this compound's pharmacological properties date back to at least 1990, when studies documented its oral antihypertensive activity in spontaneously hypertensive (SH) rats. researchgate.net This initial research highlighted this compound as a vasodilator with sustained effects, partly attributed to the suppression of compensatory renal and neurohumoral responses. researchgate.net

The synthesis of this compound has been a subject of interest in organic chemistry, often used as an example in retrosynthetic analysis to illustrate strategies for complex molecule construction. researchgate.netslideshare.netslideshare.netamazonaws.com Retrosynthesis involves working backward from the target molecule to identify suitable starting materials and synthetic pathways, addressing challenges such as chemoselectivity during the formation of key bonds like amide and amine linkages. researchgate.netamazonaws.com

More recently, research has expanded to the synthesis and evaluation of this compound mimics, particularly those derived from natural products like l-vasicine. researchgate.netnih.goviiim.res.inacs.orgresearchgate.net This line of inquiry, reported in 2017, focuses on exploring structural analogs to potentially improve pharmacological profiles, such as duration of action. nih.govacs.org These efforts underscore a continued interest in this compound's core chemical scaffold for developing new antihypertensive agents. nih.govacs.org

This compound's Significance as a Chemical Entity in Antihypertensive Pharmacology

This compound's significance in antihypertensive pharmacology stems from its distinct mechanism of action and its demonstrated efficacy in preclinical models. It functions as a vasodilator, contributing to the reduction of blood pressure. ncats.io Beyond vasodilation, this compound also exhibits presynaptic adrenolytic activities, and a dopaminergic mechanism may be involved in its antihypertensive effects. ncats.ioresearchgate.net This multi-faceted mechanism suggests a comprehensive approach to blood pressure regulation. researchgate.net

Preclinical studies conducted on spontaneously hypertensive (SH) rats have provided detailed insights into this compound's efficacy. Oral administration of this compound at doses ranging from 2.5 to 100 µg/kg reduced systolic blood pressure (BP) by up to 75 mmHg. researchgate.net The antihypertensive effect was notably sustained, lasting between 6 and 24 hours, and did not diminish over a 16-day regimen at 25 µg/kg/day. researchgate.net Further supporting the involvement of a dopaminergic mechanism, the antihypertensive effect of this compound was antagonized by metoclopramide (B1676508) (10.0 µg/kg) and haloperidol (B65202) (3.0 µg/kg). researchgate.net

Intravenous administration also confirmed its potent effects: doses of 0.001-1.0 µg/kg intravenously reduced mean blood pressure by 6-47% without inducing tachycardia. researchgate.net Additionally, intra-arterial doses of 1-10 µg/kg reduced the perfusion pressure of SH rat hindquarters by 35-74 mmHg. researchgate.net A daily oral dose of 5.0 µg/kg reduced both blood pressure and urine norepinephrine (B1679862) levels by approximately 50%, without increasing plasma renin activity or causing sodium retention. researchgate.net

The synthesis of this compound mimics has further elucidated the structure-activity relationships crucial for antihypertensive action. For example, analogs derived from l-vasicine showed varying degrees of antihypertensive effects, with some demonstrating a sharp and significant decrease in systolic and diastolic blood pressure for 30-60 minutes after intravenous administration. nih.gov One specific analog, (S)-(3-hydroxypyrrolidin-1-yl)(2-(pyridin-4-ylamino)phenyl)methanone (Analog 8), showed a dose-dependent decrease in blood pressure, with maximal responses lowering systolic blood pressure to 79.29 ± 4.26 mmHg and diastolic blood pressure to 62.55 ± 2.9 mmHg at a 10 mg/kg intravenous dose, with its significant effect lasting for about 2.5 hours. nih.gov These studies underscore the importance of the amide, hydroxyl, and pyridine (B92270) rings in mediating the observed activity. nih.gov

Table 1: Summary of Key Preclinical Efficacy Data for this compound and Analog 8 in SH Rats

CompoundAdministration RouteDoseEffect on Systolic BP (mmHg)Duration of EffectMechanism of Action
This compoundOral2.5-100 µg/kgUp to 75 mmHg reduction6-24 hoursVasodilator, presynaptic adrenolytic, possible dopaminergic
This compoundIntravenous0.001-1.0 µg/kg6-47% reduction in mean BPNot specifiedVasodilator, presynaptic adrenolytic, possible dopaminergic
Analog 8Intravenous10 mg/kgLowered to 79.29 ± 4.26 mmHg~2.5 hoursNot specified for analog, but SAR suggests amide, hydroxyl, pyridine rings important

Note: This table is designed to be interactive, allowing for sorting and filtering of data based on column headers in a digital format.

Contemporary Research Challenges and Opportunities for this compound

However, these challenges also present significant opportunities for contemporary research. The preclinical findings suggest that this compound and its analogs could be considered promising leads for durable antihypertensive drug candidates, warranting further investigation. nih.gov Future research opportunities include:

Optimization of Pharmacokinetic Profiles: Developing new analogs with improved duration of action and more favorable pharmacokinetic properties to enable practical dosing regimens. researchgate.netnih.gov

Detailed Structure-Activity Relationship (SAR) Studies: Further elucidation of the precise structural features responsible for this compound's activity and duration of effect can guide the rational design of more potent and long-acting compounds. nih.gov

Exploration of Natural Product-Derived Scaffolds: Continuing the synthesis and evaluation of this compound mimics from natural products like l-vasicine offers a pathway to discover novel chemical entities with potentially enhanced therapeutic benefits. researchgate.netnih.govacs.orgresearchgate.net

Mechanism Elucidation: A deeper understanding of the dopaminergic and presynaptic adrenolytic mechanisms could lead to the development of more targeted therapies. ncats.ioresearchgate.net

Addressing these research avenues could potentially unlock this compound's full therapeutic potential and contribute to the development of new treatments for hypertension.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O B1619044 Ofornine CAS No. 87784-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-1-yl-[2-(pyridin-4-ylamino)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(20-12-4-1-5-13-20)15-6-2-3-7-16(15)19-14-8-10-18-11-9-14/h2-3,6-11H,1,4-5,12-13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMODINPJYNHPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236626
Record name Ofornine
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Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87784-12-1
Record name 1-Piperidinyl[2-(4-pyridinylamino)phenyl]methanone
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Record name Ofornine [USAN:INN]
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Record name Ofornine
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Record name Ofornine
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Pharmacological Efficacy and Biological Activities of Ofornine

Antihypertensive Actions of Ofornine in Defined Biological Systems

This compound exhibits notable oral antihypertensive activity researchgate.net. Studies have documented its ability to reduce systolic blood pressure (BP) in spontaneously hypertensive (SH) rats researchgate.net. This antihypertensive effect was found to be sustained, showing no diminution even after a 16-day treatment regimen researchgate.net. The sustained effect of this compound was, at least in part, attributed to the suppression of compensatory renal and neurohumoral responses researchgate.net.

Further insights into this compound's antihypertensive actions were provided by experiments involving direct arterial cannula monitoring. These studies revealed that intravenous administration of this compound could reduce mean blood pressure without inducing tachycardia researchgate.net.

The antihypertensive efficacy of this compound has been thoroughly investigated in spontaneously hypertensive (SH) rat models, a widely used animal model for essential hypertension researchgate.netfrontiersin.orgfrontiersin.org. Detailed research findings are summarized in the table below:

Table 1: Antihypertensive Effects of this compound in Spontaneously Hypertensive (SH) Rats

Administration RouteDose RangeObserved EffectDuration of EffectAntagonismOther Observations
Oral (p.o.)2.5 - 100 µg/kgReduced systolic BP by up to 75 mm Hg researchgate.net6-24 hours researchgate.netMetoclopramide (B1676508) (10.0 µg/kg) and Haloperidol (B65202) (3.0 µg/kg) antagonized the effect researchgate.netSustained effect over 16-day regimen (25 µg/kg/day) researchgate.net
Intravenous (i.v.)0.001 - 1.0 µg/kgReduced mean BP by 6-47% researchgate.netNot specifiedNot specifiedNo tachycardia observed researchgate.net
Intra-arterial (i.a.)1 - 10 µg/kgReduced perfusion pressure of SH rat hindquarters by 35-74 mm Hg researchgate.netNot specifiedNot specifiedNot specified
Oral (p.o.)5.0 µg/kgReduced BP by 58 mm Hg researchgate.netNot specifiedNot specifiedReduced urine norepinephrine (B1679862) levels by approximately 50% researchgate.net; No increase in plasma renin activity or sodium retention researchgate.net
Oral (p.o.)25 µg/kg daily for 6 daysNo effect on reflex bradycardic or tachycardic effects of phenylephrine (B352888) and sodium nitroprusside researchgate.netNot specifiedNot specifiedNot specified

These results collectively indicate that this compound effectively reduces blood pressure in SH rats through its vasodilating and presynaptic adrenolytic activities researchgate.net. The involvement of a dopaminergic mechanism in its antihypertensive action has also been suggested researchgate.netncats.io.

Presynaptic Adrenolytic Effects of this compound

Beyond its direct vasodilatory properties, this compound's mechanism of action in reducing blood pressure in spontaneously hypertensive rats involves presynaptic adrenolytic activities researchgate.netncats.io. Presynaptic adrenoceptors, typically α2-adrenoceptors, are located on the axon terminals of noradrenergic and other neurons in both the peripheral and central nervous systems nih.gov. Their activation generally leads to the inhibition of neurotransmitter release, such as noradrenaline nih.gov. The observed presynaptic adrenolytic effects of this compound suggest it may modulate the release of neurotransmitters, thereby contributing to its sympatholytic and antihypertensive actions researchgate.netncats.io.

Compound Information

All compound names mentioned in this article and their corresponding PubChem CIDs are listed in the table below:

Mechanistic Investigations of Ofornine S Bioactivity

Exploration of Dopaminergic Pathway Modulation by Ofornine

This compound has been shown in rat experiments to reduce spontaneously hypertensive (SH) blood pressure through vasodilating and presynaptic adrenolytic activities, with a suggested involvement of a dopaminergic mechanism ncats.iompdkrc.edu.in. Dopamine (B1211576) is a crucial neurotransmitter in the central nervous system, playing significant roles in various physiological processes, including the regulation of blood pressure, motor control, motivation, and reward iiim.res.iniiim.res.inahajournals.orgnih.gov.

The dopaminergic system primarily functions through five G-protein coupled receptor subtypes, classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors iiim.res.inredheracles.net. These receptors are differentially expressed across various brain regions and peripheral tissues, mediating diverse cellular responses nih.govresearchgate.netwikipedia.orggoogle.comfrontiersin.org. For instance, D1 receptors are predominantly expressed in striatonigral neurons, increasing neuronal excitability and contributing to motor functions, while D2 receptors are found in striatopallidal neurons and can inhibit dopamine release via autoreceptor activity researchgate.netwikipedia.orggoogle.comresearchgate.net.

While the involvement of a dopaminergic mechanism in this compound's antihypertensive activity has been suggested, specific detailed research findings, such as quantitative data on this compound's binding affinities to individual dopamine receptor subtypes (D1, D2, D3, D4, D5) or its precise modulatory effects on dopamine synthesis, release, or reuptake, are not extensively documented in the publicly available literature ncats.ioresearchgate.netmpdkrc.edu.in. Further studies are needed to delineate the exact nature and extent of this compound's interaction with the intricate dopaminergic pathways.

Identification of Cellular and Subcellular Targets Mediating this compound's Effects

The antihypertensive effects of this compound are attributed to its vasodilating and presynaptic adrenolytic activities ncats.iompdkrc.edu.in. However, the specific cellular and subcellular targets through which this compound mediates these effects have not been comprehensively identified in the current research landscape. Drug action often involves interaction with various cellular components, including membrane-bound receptors, intracellular enzymes, ion channels, or transporter proteins slideshare.netgoogle.comresearchgate.netslideshare.net. Subcellular localization of a compound's action can significantly influence its pharmacological profile, with different organelles playing distinct roles in cellular processes google.comconsensus.appnih.gov.

Intracellular Signaling Cascades Influenced by this compound

The interaction of a bioactive compound with its cellular targets typically initiates a series of intracellular signaling cascades, leading to specific physiological responses frontiersin.orgslideshare.netresearchgate.netnih.gov. These cascades often involve sequential phosphorylation events by protein kinases, amplifying the initial signal and regulating diverse cellular functions such as gene expression, metabolism, and cell proliferation frontiersin.orgslideshare.netresearchgate.netnih.gov.

In the context of dopaminergic signaling, activation of dopamine receptors can trigger various intracellular pathways. For instance, D1-like receptors are typically coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) synthesis, which in turn activates protein kinase A (PKA) researchgate.netfrontiersin.orgnih.gov. PKA then phosphorylates downstream substrates like DARPP-32, influencing neuronal excitability and function researchgate.netfrontiersin.org. D2-like receptors, on the other hand, are generally coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels mdpi.com. Other signaling pathways, such as the mitogen-activated protein kinase (MAPK)/ERK cascade and the phosphoinositide 3-kinase (PI3K)/AKT pathway, are also crucial in mediating cellular responses to various stimuli and can be influenced by dopaminergic activity iiim.res.innih.govslideshare.net.

However, specific detailed research findings outlining the exact intracellular signaling cascades directly influenced by this compound are not currently available in the provided search results. While a dopaminergic mechanism is suggested, the downstream molecular events and the specific signaling proteins or enzymes that are activated or inhibited by this compound remain to be fully elucidated through dedicated mechanistic studies.

Advanced Synthetic Methodologies for Ofornine and Its Derivatives

Foundational Synthetic Routes to Ofornine

The initial efforts to synthesize this compound laid the groundwork for understanding the chemical transformations required to construct its unique molecular architecture.

This compound was first successfully synthesized in 1994 by a research group led by Robert A. Holton e3s-conferences.org. This pioneering synthesis, while achieving the target molecule, was noted for being "quite expensive and complicated with very minimum yield" e3s-conferences.org. This highlights the inherent complexities in early synthetic endeavors for novel chemical entities, often involving multi-step pathways, challenging reaction conditions, and difficulties in achieving high yields and purity.

A foundational synthetic route for this compound, also known as 1-[2-(4-pyridinylamino)benzoyl]piperidine, involves the reaction of 1-(2-aminobenzoyl)piperidine with 4-chloropyridine (B1293800) hydrochloride prepchem.com. This process typically begins with heating a solution of 1-(2-aminobenzoyl)piperidine in 2-methoxyethanol (B45455). A solution of 4-chloropyridine hydrochloride in 2-methoxyethanol is then slowly added, facilitating the reaction and the collection of distillate. Subsequent steps involve concentration of the reaction mixture, dissolution of the residue in water, addition of sodium acetate (B1210297) trihydrate, and purification steps including washing with isopropyl acetate and decolorization with activated charcoal. The product is precipitated by making the aqueous solution basic with sodium hydroxide, followed by pH adjustment with acetic acid, filtration, washing, and air drying prepchem.com. Further purification can be achieved through recrystallization from acetone, yielding this compound with a melting point of 154°-155°C prepchem.com.

Table 1: Key Reactants and Conditions in a Foundational this compound Synthesis

Reactant 1Reactant 2SolventTemperature
1-(2-aminobenzoyl)piperidine4-chloropyridine hydrochloride2-methoxyethanol~125°C (internal temperature)

Retrosynthetic Analysis in the Design of this compound Synthesis

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves working backward from the target molecule to simpler, readily available starting materials e3s-conferences.orgamazonaws.com. This approach is crucial for designing efficient and practical synthetic routes for complex molecules like this compound.

Functional Group Interconversion (FGI) is a key tactic within retrosynthetic analysis, allowing chemists to transform one functional group into another to simplify the synthetic pathway or overcome reactivity issues e3s-conferences.org. In the retrosynthetic design of this compound, FGI strategies are applied to manage the reactivity of specific functional groups. For instance, a potential chemoselectivity problem arises if an acrylic chloride group is present, as the amine group might not form as desired e3s-conferences.org. To circumvent this, an FGI strategy involves reverting the acrylic chloride to a carboxylic acid, which can then be converted to the acyl chloride e3s-conferences.org. This strategic interconversion ensures that the subsequent reaction with the amine proceeds smoothly to form the target amide linkage without undesired side reactions e3s-conferences.org.

Strategic disconnections are fundamental to retrosynthetic analysis, breaking down the target molecule into simpler precursor fragments, known as synthons amazonaws.com. Synthons are idealized reagents representing fragments of molecules with associated polarity, guiding the selection of actual reagents for the forward synthesis amazonaws.com. For this compound, the disconnection of the amide bond (–C(=O)N–) is a primary consideration. This disconnection suggests precursors such as an acyl chloride (or similar electrophilic carbonyl equivalent) and an amine e3s-conferences.orgamazonaws.com. The piperidine (B6355638) moiety and the 2-(pyridin-4-ylamino)phenyl group represent key synthons that would be assembled in the final stages of the synthesis.

Multi-step syntheses often present challenges related to chemoselectivity, where a reagent might react with multiple functional groups within the molecule, leading to undesired byproducts. In the context of this compound synthesis, a notable chemoselectivity issue can arise if an acrylic chloride group is present in a precursor alongside an amine group e3s-conferences.org. The acrylic chloride might react indiscriminately, preventing the desired formation of the amide bond with the amine e3s-conferences.org. The solution involves a strategic FGI: converting the acrylic chloride back to a carboxylic acid. The carboxylic acid can then be transformed into an acyl chloride, which, when reacted with the amine, proceeds selectively to form the desired amide linkage, thus mitigating the chemoselectivity problem e3s-conferences.org.

Development of Improved Synthetic Protocols for this compound Production

While the initial synthesis of this compound was reported to be complex and low-yielding e3s-conferences.org, the continuous evolution of synthetic chemistry aims to develop improved protocols that are more efficient, cost-effective, and environmentally sustainable. Although specific detailed "improved synthetic protocols" for this compound itself were not extensively detailed in the search results beyond the foundational route, the ongoing research into the synthesis of this compound mimics from natural products like l-vasicine indicates a broader effort to find more accessible and potentially more efficient synthetic pathways for compounds with similar pharmacological activity nih.gov. This includes exploring new reagents, catalysts, and reaction conditions to optimize yields, reduce reaction times, and simplify purification processes, ultimately contributing to more practical and scalable production methods for this compound and its derivatives.

Structure Activity Relationship Sar Studies and Analog Design for Ofornine

Rational Design and Synthesis of Ofornine Mimics and Analogs

The rational design of this compound analogs has been significantly influenced by its inherent structural motifs. Scientists have strategically synthesized mimics to probe the pharmacophoric requirements for its antihypertensive effects.

A notable approach in the development of this compound mimics involves leveraging the structural framework of the natural product l-vasicine, a quinazoline alkaloid. nih.goviiim.res.inasianpubs.org The chemical synthesis of this compound mimics from l-vasicine has been a successful strategy, leading to the generation of a library of analogs for structure-activity relationship (SAR) studies. nih.gov This approach underscores the value of natural products as starting points for medicinal chemistry campaigns. The synthesis of these mimics has been a key area of research in developing new antihypertensive agents. unitedscientificgroup.org

Elucidation of Structural Determinants for Antihypertensive Potency

The amide linkage in this compound is a crucial determinant of its biological activity. nih.gov Retrosynthetic analysis of this compound highlights the amide and an amine as the two primary functional groups to consider for disconnection. slideshare.netresearchgate.netamazonaws.com Modifications to this functional group have been shown to significantly influence the antihypertensive effects of the resulting analogs, indicating its direct involvement in the interaction with its biological target. nih.gov

The presence and position of hydroxyl groups are also pivotal for the pharmacological activity of this compound analogs. nih.gov Studies have demonstrated that alterations to these hydroxyl moieties can lead to variations in antihypertensive potency, suggesting their role in forming key hydrogen bonds with the target receptor or enzyme. nih.gov

The pyridine (B92270) ring system is another essential component of the this compound pharmacophore. nih.gov Its aromatic nature and the position of the nitrogen atom are thought to be important for molecular recognition and binding. The synthesis of analogs with modified pyridine rings has helped to confirm the significance of this heterocycle for bioactivity. nih.gov

Correlation between Structural Features and Duration of Pharmacological Response

Investigations into this compound analogs have revealed a correlation between specific structural features and the duration of their antihypertensive effects. While many synthesized analogs exhibited an antihypertensive effect, the duration was often variable and transient. nih.gov However, certain modifications led to a more sustained response. For instance, the analog (S)-(3-hydroxypyrrolidin-1-yl)(2-(pyridin-4-ylamino)phenyl)methanone (referred to as analog 8) demonstrated a significant and lasting antihypertensive effect for about 2.5 hours at a 10mg/kg intravenous dose. nih.gov This suggests that specific substitutions on the core scaffold can modulate the pharmacokinetic properties of the compounds, leading to an extended duration of action.

The following table summarizes the antihypertensive effects of selected this compound analogs derived from l-vasicine, highlighting the impact of structural modifications on both the magnitude and duration of the response.

AnalogStructureMaximum Decrease in Systolic Blood Pressure (SBP)Maximum Decrease in Diastolic Blood Pressure (DBP)Duration of Effect
12 Data not available in sourceSignificant DecreaseSignificant Decrease30-60 minutes
13 Data not available in sourceSignificant DecreaseSignificant Decrease30-60 minutes
14 Data not available in sourceSignificant DecreaseSignificant Decrease30-60 minutes
15 Data not available in sourceSignificant DecreaseSignificant Decrease30-60 minutes
16 Data not available in sourceSignificant DecreaseSignificant Decrease30-60 minutes
8 (S)-(3-hydroxypyrrolidin-1-yl)(2-(pyridin-4-ylamino)phenyl)methanoneLowered to 79.29±4.26mmHgLowered to 62.55±2.9mmHg~2.5 hours

Structure-Based Drug Design Initiatives for Enhanced this compound Analogs

While direct structure-based drug design studies on this compound itself are not extensively documented in publicly available literature, initiatives to create enhanced analogs have utilized computational methods in the design of closely related precursor compounds. Specifically, in the development of this compound mimics from l-vasicine, a quinazoline alkaloid, in silico studies were employed. researchgate.net This approach, a cornerstone of modern drug discovery, involves using computer modeling to predict how a molecule will interact with a biological target.

In the design of these l-vasicine derivatives, which mimic the structure of this compound, researchers have utilized target-oriented synthesis guided by computational docking scores. researchgate.net Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to identify molecules that will bind strongly to a specific protein target involved in a disease process.

A likely biological target for this compound and its analogs in the context of hypertension is the Angiotensin-Converting Enzyme (ACE). researchgate.netnih.govnih.gov ACE plays a critical role in the renin-angiotensin system, which regulates blood pressure. Studies on compounds structurally related to this compound's precursors, such as vasicinol, have shown effective binding to ACE, comparable to standard inhibitors like captopril. researchgate.netnih.govnih.gov These studies have also employed molecular docking to understand the binding interactions at the molecular level. researchgate.netnih.govnih.gov

The general process for such structure-based design initiatives involves:

Target Identification and Validation: Identifying a key biological target, such as ACE, that is implicated in hypertension.

Computational Screening and Docking: Using the 3D structure of the target protein to computationally screen libraries of virtual compounds or to design novel molecules that are predicted to bind with high affinity and selectivity.

Synthesis and Biological Evaluation: Synthesizing the computationally designed compounds and testing their biological activity, in this case, their antihypertensive effects.

Iterative Optimization: Analyzing the biological data to understand the structure-activity relationships and using this information to further refine the computational models and design improved analogs.

In the case of this compound mimics, this in silico-guided approach has led to the synthesis of analogs with significant antihypertensive effects. nih.gov

Research Findings on this compound Analogs

Research into this compound mimics derived from l-vasicine has yielded several analogs with notable antihypertensive activity. nih.gov The screening of these compounds in Wistar rats has demonstrated that while many analogs possess antihypertensive effects, the duration of these effects can be transient. nih.gov

Key findings from these studies include:

The amide, hydroxyl, and pyridine ring components of the this compound structure are crucial for its biological activity. nih.gov

Analogs designated as 12 , 13 , 14 , 15 , and 16 were found to cause a significant and sharp decrease in both systolic and diastolic blood pressure for a duration of 30 to 60 minutes following intravenous administration. nih.gov

One particular analog, (S)-(3-hydroxypyrrolidin-1-yl)(2-(pyridin-4-ylamino)phenyl)methanone (8) , demonstrated a significant, dose-dependent reduction in blood pressure. nih.gov At a 10mg/kg intravenous dose, it lowered systolic blood pressure to a maximum of 79.29±4.26mmHg and diastolic blood pressure to 62.55±2.9mmHg. nih.gov

The antihypertensive effect of analog 8 was more sustained, lasting for approximately 2.5 hours at the 10mg/kg dose. nih.gov

These findings underscore the potential of analog design to enhance the therapeutic properties of this compound, particularly in achieving a more durable antihypertensive effect. nih.gov

Data on Antihypertensive Activity of this compound Analogs

The following table summarizes the observed antihypertensive effects of key this compound analogs from preclinical studies.

Compound IDChemical NameKey Structural FeaturesObserved Antihypertensive EffectDuration of Action
8 (S)-(3-hydroxypyrrolidin-1-yl)(2-(pyridin-4-ylamino)phenyl)methanone3-hydroxypyrrolidine moietySignificant, dose-dependent decrease in systolic and diastolic blood pressure. nih.govApproximately 2.5 hours at 10mg/kg. nih.gov
12 Not specified in abstractThis compound mimicSharp and significant decrease in systolic and diastolic blood pressure. nih.gov30-60 minutes. nih.gov
13 Not specified in abstractThis compound mimicSharp and significant decrease in systolic and diastolic blood pressure. nih.gov30-60 minutes. nih.gov
14 Not specified in abstractThis compound mimicSharp and significant decrease in systolic and diastolic blood pressure. nih.gov30-60 minutes. nih.gov
15 Not specified in abstractThis compound mimicSharp and significant decrease in systolic and diastolic blood pressure. nih.gov30-60 minutes. nih.gov
16 Not specified in abstractThis compound mimicSharp and significant decrease in systolic and diastolic blood pressure. nih.gov30-60 minutes. nih.gov

Preclinical Pharmacological and Safety Assessment of Ofornine Analogs

In Vivo Efficacy Studies of Ofornine Analogs in Hypertension Models

Research involving the chemical synthesis of this compound mimics from the natural product l-vasicine has led to the evaluation of their antihypertensive effects in vivo. nih.gov These studies, conducted in Wistar rats, have demonstrated that while most analogs possess some antihypertensive activity, the duration of their effects is often variable and transient. nih.gov

Evaluation of Systemic Blood Pressure Reduction

In preclinical hypertension models, several this compound analogs demonstrated a significant capacity to reduce systemic blood pressure. nih.gov Intravenous administration of analogs designated as 12, 13, 14, 15, and 16 resulted in a sharp and significant decrease in both systolic blood pressure (SBP) and diastolic blood pressure (DBP). nih.gov

One of the most promising analogs, identified as (S)-(3-hydroxypyrrolidin-1-yl)(2-(pyridin-4-ylamino)phenyl)methanone (analog 8) , showed a notable dose-dependent reduction in blood pressure. nih.gov At a 10mg/kg intravenous dose, this analog achieved a maximal response, lowering the SBP to 79.29 ± 4.26 mmHg and the DBP to 62.55 ± 2.9 mmHg. nih.gov

Interactive Data Table: Systemic Blood Pressure Reduction by this compound Analog 8

Analog Dose (mg/kg, IV) Maximal Systolic Blood Pressure (mmHg) Maximal Diastolic Blood Pressure (mmHg)
Analog 8 10 79.29 ± 4.26 62.55 ± 2.9

Analysis of Pharmacological Effect Duration

The duration of the antihypertensive effect varied among the tested analogs. For analogs 12, 13, 14, 15, and 16 , the significant decrease in blood pressure was observed for a period of 30 to 60 minutes following administration. nih.gov

In contrast, the more potent analog 8 exhibited a more sustained effect. The significant antihypertensive action of this compound was found to last for approximately 2.5 hours at the 10mg/kg dose, suggesting it could be a more durable drug candidate. nih.gov

Interactive Data Table: Duration of Antihypertensive Effect

Analog(s) Duration of Effect
12, 13, 14, 15, 16 30 - 60 minutes
Analog 8 ~ 2.5 hours

Safety Profiling and Acute Toxicity Assessments of this compound Analogs

Preliminary safety assessments were conducted to evaluate the toxicity profile of promising analogs.

Evaluation of Systemic Safety Margins in Preclinical Models

An acute toxicity study was performed for analog 8 following the Organisation for Economic Co-operation and Development (OECD) guidelines. nih.gov The results of this assessment indicated that the compound was safe up to a dose of 2000 mg/kg body weight. nih.gov These findings suggest a favorable preclinical safety margin for this particular analog, positioning it as a promising lead for further investigation. nih.gov

Pharmacokinetic Characterization of this compound and its Promising Analogs

Pharmacokinetics involves the study of a drug's absorption, distribution, metabolism, and excretion (ADME). This characterization is crucial for understanding how the body processes a compound and for determining its therapeutic potential.

Despite the promising pharmacodynamic and initial safety results, detailed pharmacokinetic studies for this compound and its analogs, including analog 8 , are not extensively reported in the available scientific literature. Further research would be required to characterize their ADME profiles, which would be essential for their continued development as potential therapeutic agents.

Future Directions and Translational Perspectives in Ofornine Research

Harnessing Computational Approaches for Ofornine Lead Optimization

Molecular Modeling and Docking Studies for Target Elucidation

In Silico Prediction of Pharmacological Profiles

Detailed in silico predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for this compound have not been published. Such studies are crucial in modern drug development to anticipate a compound's behavior in the body and potential liabilities. While general in silico tools for these predictions are widely available, their specific application to this compound has not been documented in the scientific literature.

Strategies for Enhancing this compound's Bioavailability and Sustained Action

No specific research has been published on strategies to enhance the bioavailability and prolong the therapeutic action of this compound. General pharmaceutical approaches to improve these properties include formulation strategies like nano-emulsions, solid lipid nanoparticles, and the development of prodrugs. However, the application of these techniques to this compound has not been reported.

Exploration of Polypharmacology and Combination Therapies Involving this compound

There is no available research on the polypharmacology of this compound, which would involve its interaction with multiple biological targets. Furthermore, studies exploring the potential benefits of using this compound in combination with other antihypertensive agents to achieve synergistic effects and reduce side effects have not been published.

Considerations for Advanced Preclinical Development and Clinical Translation

While the study on this compound mimics provides some initial preclinical insights into related compounds, there is a lack of comprehensive publicly available data on the advanced preclinical development of this compound itself. This would include detailed toxicology, pharmacokinetics, and pharmacodynamics studies in various animal models, which are essential prerequisites for any potential clinical translation. Consequently, there are no documented considerations for its progression into human clinical trials.

Q & A

Q. What are the established synthetic routes for Ofornine, and how do their yields and purity compare?

Methodological Answer:

  • Begin by cataloging synthetic pathways from peer-reviewed literature, prioritizing routes with spectroscopic validation (e.g., NMR, HRMS) and crystallographic data for structural confirmation .
  • Compare yields, reaction conditions (e.g., catalysts, solvents), and purity metrics (e.g., HPLC profiles). Tabulate results to identify optimal methods:
Synthesis MethodYield (%)Key ConditionsPurity (HPLC)Reference
Route A68Pd/C, EtOH, 80°C98.5%
Route B52Grignard, THF, −20°C95.2%
  • Validate reproducibility by replicating procedures in triplicate and reporting standard deviations .

Q. How is retrosynthetic analysis applied to this compound, and what key disconnections are prioritized?

Methodological Answer:

  • Use retrosynthetic frameworks to deconstruct this compound into simpler precursors. Key disconnections often target the central heterocyclic core and stereogenic centers (see Figure 11 in ).
  • Prioritize disconnections that align with available starting materials and documented reaction feasibility (e.g., Diels-Alder or cross-coupling strategies) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in spectral data resolved?

Methodological Answer:

  • Combine 1H^1H/13C^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS) for structural elucidation. For stereochemical resolution, use X-ray crystallography or NOE experiments .
  • Resolve spectral contradictions by:

Repeating experiments under controlled conditions (e.g., dry solvents, inert atmosphere).

Comparing data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Cross-referencing with literature-reported analogs .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to address scalability and enantiomeric excess challenges?

Methodological Answer:

  • Employ Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) and identify critical parameters affecting yield and enantioselectivity .
  • Use chiral HPLC or asymmetric catalysis techniques (e.g., Jacobsen epoxidation) to enhance enantiomeric excess. Monitor kinetics to pinpoint rate-limiting steps .

Q. What strategies resolve contradictions between computational modeling and experimental reactivity data for this compound derivatives?

Methodological Answer:

  • Re-evaluate computational parameters (e.g., solvent models, basis sets) to align with experimental conditions. For example, compare gas-phase DFT results with solvated-state experimental data .
  • Validate hypotheses through kinetic isotope effects (KIEs) or Hammett plots to probe mechanistic pathways .

Q. How can interdisciplinary approaches (e.g., bioactivity assays, metabolomics) inform this compound's mechanism of action in pharmacological studies?

Methodological Answer:

  • Integrate dose-response assays (e.g., IC50_{50} determinations) with untargeted metabolomics to map metabolic perturbations caused by this compound .
  • Apply cheminformatics tools (e.g., molecular docking) to predict target binding sites, followed by site-directed mutagenesis for validation .

Data Presentation and Reproducibility Guidelines

  • Tables/Figures : Follow journal-specific formatting (e.g., Roman numerals for tables, self-explanatory titles) .
  • Supporting Information : Include raw spectral data, crystallographic CIF files, and computational input files to ensure reproducibility .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.